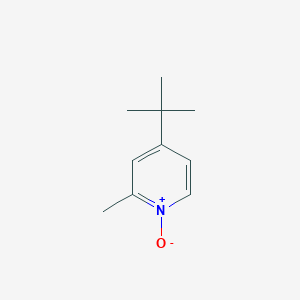

4-tert-Butyl-2-methyl-pyridine 1-oxide

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-tert-butyl-2-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C10H15NO/c1-8-7-9(10(2,3)4)5-6-11(8)12/h5-7H,1-4H3 |

InChI Key |

IZHVKGJDUDOIPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C=CC(=C1)C(C)(C)C)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that pyridine N-oxide derivatives, including 4-tert-butyl-2-methyl-pyridine 1-oxide, exhibit antiviral activity against several viruses, including the human SARS-CoV and feline infectious peritonitis virus (FIPV). These compounds have been shown to inhibit viral replication at various stages of the infection cycle, making them potential candidates for antiviral drug development .

Anticancer Activity

Studies have demonstrated that certain pyridine derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines. In vitro assays have shown promising results, with some derivatives achieving high inhibition rates against leukemia and central nervous system cancer cell lines .

Materials Science

Electrochemical Applications

this compound has been utilized in the development of advanced materials such as polymer electrolytes for dye-sensitized solar cells. Its inclusion in composite materials enhances the stability and efficiency of these solar cells, contributing to ongoing research in renewable energy technologies .

Synthesis of Functionalized Polymers

The compound serves as a useful building block in the synthesis of functionalized polymers. Its reactivity allows for the incorporation of various functional groups, facilitating the design of materials with tailored properties for specific applications in coatings and adhesives .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound acts as a reagent in various chemical transformations. It is particularly valued for its ability to facilitate nucleophilic substitutions and coupling reactions, which are essential in synthesizing complex organic molecules .

Catalytic Applications

The compound has also been explored as a catalyst or catalyst support in several organic reactions, enhancing reaction rates and selectivity. This application is particularly relevant in the development of more efficient synthetic pathways in pharmaceutical chemistry.

Case Studies

Comparison with Similar Compounds

Structural and Vibrational Properties

A key distinction between pyridine N-oxides lies in their hydrogen-bonding behavior. Computational studies on N-methyl-quinoline-2-carboxamide 1-oxide (a bicyclic analog) reveal that N–H⋯O hydrogen bonds have a smaller impact on vibrational spectra compared to O–H⋯O interactions in other N-oxides. For 4-tert-Butyl-2-methyl-pyridine 1-oxide, the absence of an acidic proton (e.g., O–H) reduces vibrational complexity, making it more stable in non-aqueous environments .

Table 1: Vibrational and Structural Comparison

| Compound | Substituents | Hydrogen Bonding Type | Key Vibrational Feature |

|---|---|---|---|

| This compound | 4-t-Bu, 2-Me, N-oxide | N–O⋯H (weak) | Stable N-oxide stretching (~1250 cm⁻¹) |

| N-methyl-quinoline-2-carboxamide 1-oxide | Bicyclic, N-Me, N-oxide | N–H⋯O (moderate) | Broader N–H stretching (~3300 cm⁻¹) |

| 4-nitro-3-styrylpyridine 1-oxide | 4-NO₂, 3-styryl, N-oxide | O–H⋯O (strong) | Intense O–H bending (~1400 cm⁻¹) |

Table 2: Coordination Chemistry Comparison

| Compound | Ligand Type | Metal Complex Application | Key Advantage |

|---|---|---|---|

| This compound | Monodentate N-oxide | Potential for catalysis | Steric bulk, moderate basicity |

| 4,4′-di-tert-butyl-2,2′-bipyridine | Bidentate bipyridine | Water oxidation catalysts | Rigidity, redox activity |

| Quinoline-2-carboxamide 1-oxide | Bicyclic N-oxide | Not reported | Hydrogen-bonding capability |

Stability and Reactivity

The tert-butyl group in this compound likely enhances thermal stability compared to smaller alkyl-substituted N-oxides (e.g., 2-methylpyridine 1-oxide ). However, the N-oxide group remains susceptible to reduction under acidic or reductive conditions, a common trait among pyridine N-oxides .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

The most common method involves oxidizing 4-tert-butyl-2-methylpyridine with hydrogen peroxide (H₂O₂) under acidic or basic conditions. A typical procedure includes:

-

Reagents : 30% H₂O₂, acetic acid or sodium bicarbonate.

-

Conditions : 30–50°C for 6–12 hours.

Hydrogen peroxide acts as a nucleophilic oxidant, attacking the pyridine nitrogen to form the N-oxide. Steric hindrance from the tert-butyl group slows the reaction, necessitating prolonged heating. Acidic conditions (e.g., acetic acid) enhance protonation of the pyridine, increasing electrophilicity at nitrogen.

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

mCPBA is preferred for substrates sensitive to over-oxidation. A protocol from CN115160220A details:

-

Reagents : mCPBA (1.2 equiv), dichloromethane (DCM).

-

Conditions : 0–5°C for 24 hours.

-

Workup : Concentrate under reduced pressure, precipitate with water, adjust pH to 4.

mCPBA’s high electrophilicity enables rapid N-oxidation even at low temperatures. The absence of aqueous conditions minimizes side reactions, making this method suitable for acid-sensitive substrates.

Trifluoroperacetic Acid (TFPAA) Oxidation

For electron-deficient pyridines, TFPAA (generated in situ from trifluoroacetic anhydride and H₂O₂) is effective:

TFPAA’s strong oxidizing power compensates for the deactivating tert-butyl and methyl groups. However, TFAA’s corrosivity requires specialized glassware.

Catalytic Methods for Enhanced Efficiency

Photoredox Catalysis

A photochemical method using 4-phenylpyridine N-oxide (PPNO) as a catalyst achieves 65% yield under visible light (450 nm). Key steps:

-

Catalyst : Ru(bpy)₃Cl₂ (0.1 mol%).

-

Reagents : TFAA (1.5 equiv), PPNO (2 equiv).

-

Conditions : Degassed acetonitrile, 12-hour irradiation.

PPNO acts as a redox mediator, reducing the activation energy for N-oxidation. This method minimizes byproduct formation but requires inert conditions.

Nickel-Catalyzed Dimerization

JP6412038B2 describes a two-step synthesis via 4-tert-butyl-2-chloropyridine:

-

Chlorination : Treat 4-tert-butylpyridine N-oxide with POCl₃ at 100°C (yield: 89%).

-

Dimerization : NiBr₂/Mn catalyst in THF at 80°C (yield: 76%).

This route is scalable but introduces complexity with intermediate purification.

Comparative Analysis of Methods

| Method | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂O₂/Acetic Acid | H₂O₂ | 50 | 12 | 78 | 92 |

| mCPBA/DCM | mCPBA | 0–5 | 24 | 95 | 96 |

| TFPAA/Photoredox | TFAA/PPNO | 30 | 6 | 65 | 98 |

| Ni-Catalyzed Dimerization | POCl₃/NiBr₂ | 100 | 36 | 76 | 90 |

Key Observations :

-

mCPBA offers the highest yield and purity but requires stoichiometric oxidant.

-

Photoredox methods are greener but less scalable.

-

Dimerization routes are optimal for bipyridine derivatives but involve multiple steps.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.35 (s, 9H, t-Bu), 2.55 (s, 3H, CH₃), 7.25–8.10 (m, 3H, pyridine-H).

-

IR (KBr): 1265 cm⁻¹ (N→O stretch), 1550 cm⁻¹ (aromatic C=C).

Challenges and Mitigation Strategies

-

Over-Oxidation : Prolonged exposure to H₂O₂ forms pyridine N,N-dioxide. Mitigated by using controlled stoichiometry (1.1–1.3 equiv oxidant).

-

Steric Hindrance : tert-Butyl group slows reaction kinetics. Elevated temperatures (50–80°C) or microwave assistance (100 W, 30 min) improve rates.

-

Byproduct Formation : Chlorinated byproducts from POCl₃ routes require rigorous washing with NaHCO₃.

Industrial-Scale Considerations

Q & A

Q. What are the common synthetic routes for 4-tert-Butyl-2-methyl-pyridine 1-oxide?

Methodological Answer: Synthesis typically involves sequential alkylation and oxidation steps. For example:

- Alkylation : Introduce the tert-butyl group via nucleophilic substitution using tert-butyl halides or Grignard reagents under anhydrous conditions.

- Oxidation : Convert the pyridine moiety to its N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation. Key Considerations : Monitor reaction progress via TLC and confirm purity via -NMR and HPLC.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- FT-IR : Confirm N-oxide formation via absorption bands at 1250–1300 cm (N–O stretch) .

- NMR : -NMR detects tert-butyl protons as a singlet (~1.3 ppm) and methyl groups on pyridine (~2.5 ppm). -NMR identifies quaternary carbons from tert-butyl groups (~30 ppm) .

- UV/Vis : Solvent polarity impacts absorption maxima; for example, in ethanol, λmax shifts due to π→π* transitions influenced by substituents .

Q. What are the key reactivity patterns of this compound?

Methodological Answer:

- Coordination Chemistry : The N-oxide group acts as a Lewis base, forming complexes with transition metals (e.g., Cu, Fe). Use X-ray crystallography to confirm coordination geometry .

- Electrophilic Substitution : The tert-butyl group directs electrophiles to the para position of the pyridine ring. Monitor regioselectivity via HPLC-MS .

Q. How does steric hindrance from the tert-butyl group influence chemical reactions?

Methodological Answer:

Q. What purification strategies are effective for this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-resolution separation.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data from phase diagrams .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Q. What structural features enhance CYP1B1 inhibition in pyridine N-oxide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare IC values of analogs with varying substituents (Table 1).

| Compound | Substituent Position | IC (μM) |

|---|---|---|

| 4a | C2-pyridine | 0.011 |

| 4b | C3-pyridine | 0.085 |

| Data from CYP1B1 inhibition assays |

- Molecular Docking : Use AutoDock Vina to simulate binding to CYP1B1’s active site. Prioritize derivatives with hydrogen bonding to heme iron .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Q. How do solvent effects influence the UV/Vis spectra of this compound?

Methodological Answer:

Q. What isotopic labeling strategies can elucidate metabolic pathways?

Methodological Answer:

- -Labeling : Synthesize deuterated analogs (e.g., CD-methyl group) and track metabolites via LC-MS/MS.

- In Vivo Studies : Administer labeled compound to model organisms (e.g., rats) and analyze plasma/tissue samples over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.